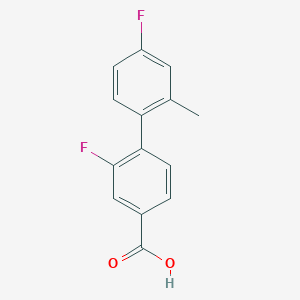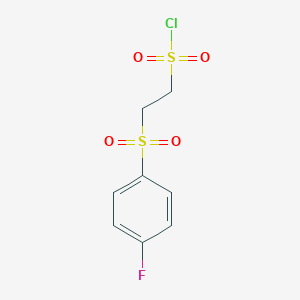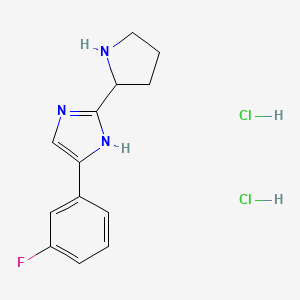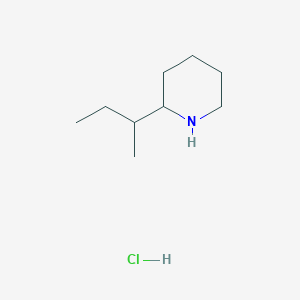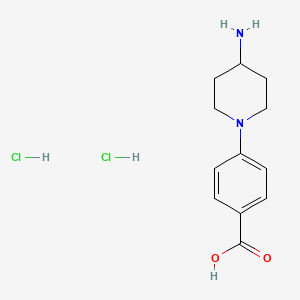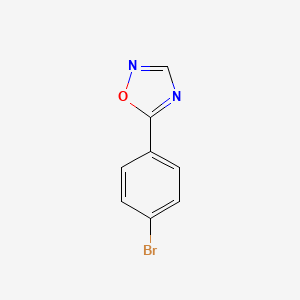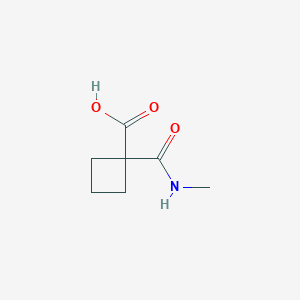
1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid
Overview
Description
1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid, also known as MCCA, is a cyclic amino acid. It has a molecular weight of 157.17 g/mol . The IUPAC name for this compound is 1-[(methylamino)carbonyl]cyclobutanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NO3/c1-8-5(9)7(6(10)11)3-2-4-7/h2-4H2,1H3,(H,8,9)(H,10,11) .Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature and shipping temperature are not specified .Scientific Research Applications
Synthetic Chemistry and Peptide Design : 1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid and its derivatives, like 2-aminocyclobutane-1-carboxylic acid, are utilized in synthetic chemistry for the preparation of highly rigid β-peptides. These peptides exhibit unique structural properties due to the incorporation of cyclobutane, which introduces rigidity and distinct conformational attributes into the peptide chain. For instance, the stereoselective synthesis and full characterization of free amino acid derivatives, along with the synthesis of bis(cyclobutane) β-dipeptides, have been reported, demonstrating the cyclobutane ring's potential as a structure-promoting unit in both monomers and dimers. These synthesized compounds are significant for their ability to form strong intramolecular hydrogen bonds, resulting in highly rigid structures, as evidenced by NMR structural studies and DFT theoretical calculations (Izquierdo et al., 2005). Similar research has been conducted on the synthesis of related cyclobutane amino acids, further emphasizing the importance of these compounds in the field of synthetic chemistry and structural biology (Gauzy et al., 2004).
Polymerization and Material Sciences : The unique structural properties of cyclobutane derivatives make them suitable candidates for anionic polymerization processes. For example, methyl cyclobutene-1-carboxylate (a compound structurally related to this compound) has been polymerized by anionic addition polymerization. This process yields polymers with cyclobutane rings in the main chain, indicating the potential of these compounds in creating materials with unique mechanical and thermal properties. The resulting polymers have narrow molecular weight distributions and undergo unique thermal reactions, which may have significant implications in material sciences (Kitayama et al., 2004).
Structural and Conformational Analysis : The incorporation of cyclobutane and its derivatives in various chemical compounds has facilitated the study of molecular structures and conformational dynamics. For instance, research on bis(cyclobutane) β-dipeptides has revealed the prevalence of eight-membered hydrogen-bonded rings, particularly in compounds containing trans and cis stereochemistry. These findings are crucial for understanding the molecular geometry and hydrogen bonding patterns in these unique compounds, which can be essential in designing new molecules with specific structural requirements (Torres et al., 2009).
Properties
IUPAC Name |
1-(methylcarbamoyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8-5(9)7(6(10)11)3-2-4-7/h2-4H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRUUBKNZCITHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one](/img/structure/B1443142.png)
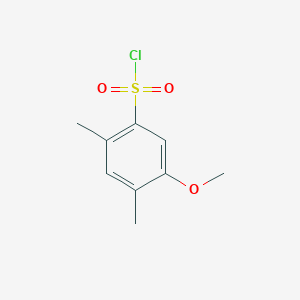
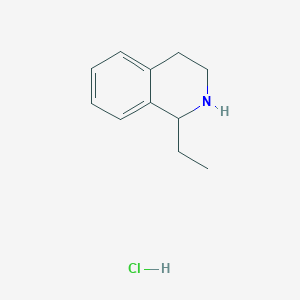
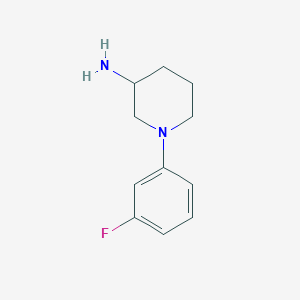
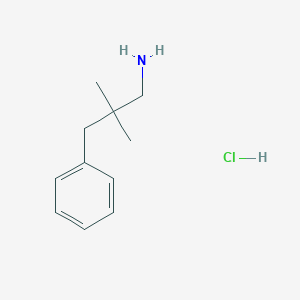
![7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1443150.png)
